molecular formula C11H22N4O B1491101 1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine CAS No. 2098085-02-8

1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine

Cat. No.: B1491101
CAS No.: 2098085-02-8
M. Wt: 226.32 g/mol
InChI Key: MYCOBRKDLDBXDY-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine is a chemical compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol .


Synthesis Analysis

A method for synthesizing new compounds capable of releasing NO within living organisms, namely, 2-azidoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) bearing one or few 2-azidoethyl moieties, was developed . The synthesis involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) with the azide group .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Photophysical Behavior of Novel Derivatives

A study by Bozkurt and Doğan (2018) investigated the photophysical properties of a new 4-aza-indole derivative, exhibiting high fluorescence intensity and reverse solvatochromism behavior, suggesting potential uses in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Synergistic Inhibition of HIV-1

Research by Baba et al. (1991) on a novel acyclouridine derivative, in combination with AZT, showed synergistic inhibition of HIV-1 replication, indicating potential for AIDS treatment (Baba et al., 1991).

Synthesis and Photochemistry of Derivatives

Ihlefeld and Margaretha (1992) explored the synthesis of N-substituted derivatives of 5,5-dimethyl-1H-pyrrol-2(5H)-one, revealing their photochemical reactivity and potential applications in photocycloaddition processes (Ihlefeld & Margaretha, 1992).

Molecular Structures of Hydroxypyridin-4-ones

Burgess et al. (1998) determined the molecular structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones, which exhibit hydrogen-bonded dimeric pairs, relevant for understanding molecular interactions (Burgess et al., 1998).

Pyrolysis Studies in Pyrroline Series

A study by Bonnett et al. (1965) on the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide and its derivatives provided insights into cyclo-additions and nitrone identification, useful for chemical synthesis (Bonnett et al., 1965).

Reaction of a Cyclic Nitrone

Kaminsky and Lamchen (1967) demonstrated the reaction of a cyclic nitrone with diethyl malonate, leading to the formation of specific pyrrolidine derivatives, showcasing an application in organic synthesis (Kaminsky & Lamchen, 1967).

Heterocyclic Ring Expansions

Jones and Rees (1969) studied the base-catalysed rearrangement of dichloromethyl-2H-pyrroles, yielding various pyridine derivatives. This highlights a mechanism for producing heterocyclic compounds (Jones & Rees, 1969).

Properties

IUPAC Name

1-(2-azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c1-4-16-8-10-7-15(6-5-13-14-12)9-11(10,2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCOBRKDLDBXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine
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1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine
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1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine
Reactant of Route 5
1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine
Reactant of Route 6
1-(2-Azidoethyl)-4-(ethoxymethyl)-3,3-dimethylpyrrolidine

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